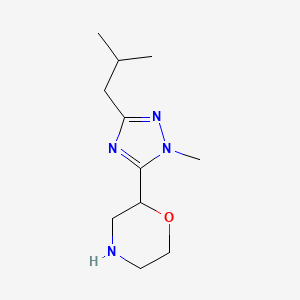
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isobutylamine with methyl isocyanate to form an intermediate, which is then cyclized with morpholine under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated triazole derivatives.
Applications De Recherche Scientifique
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity and biological activities.
Morpholine derivatives: Compounds containing the morpholine ring are known for their solubility and stability.
Uniqueness
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the combination of the triazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Activité Biologique
2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a novel compound that belongs to the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
The molecular formula of this compound is C10H20N4, with a molecular weight of 196.29 g/mol. The compound features a morpholine ring fused with a triazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H20N4 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1339858-69-3 |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:
- Antifungal Activity : Triazoles are known to inhibit key enzymes in fungal metabolism, making them effective antifungal agents. Studies have shown that triazole derivatives can effectively combat fungal infections by targeting the enzyme lanosterol demethylase .
- Antibacterial Activity : The compound has demonstrated promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits the growth of ESKAPE pathogens, a group of bacteria known for their antibiotic resistance .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The triazole moiety can interfere with the biosynthesis of ergosterol in fungi and disrupt bacterial cell wall synthesis.
- Receptor Modulation : The morpholine component may interact with specific receptors or enzymes involved in microbial metabolism .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
- Study on Antibacterial Properties :
- In Vivo Studies :
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]morpholine |
InChI |
InChI=1S/C11H20N4O/c1-8(2)6-10-13-11(15(3)14-10)9-7-12-4-5-16-9/h8-9,12H,4-7H2,1-3H3 |
Clé InChI |
SQHGZBFUSNEWHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C(=N1)C2CNCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















